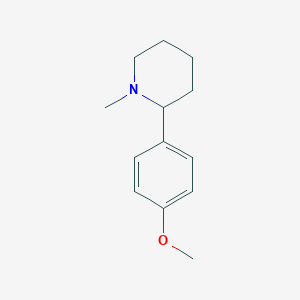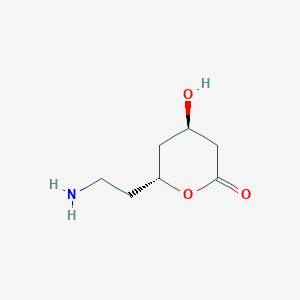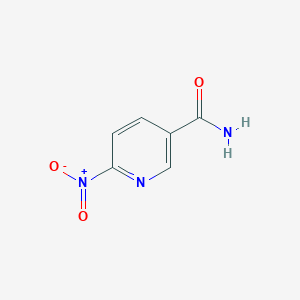
6-Nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitronicotinamide is an organic compound with the molecular formula C6H5N3O3. It is a derivative of nicotinamide, where a nitro group is substituted at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitronicotinamide typically involves the nitration of nicotinamide. One common method is the reaction of nicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
6-Nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 6-aminonicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
6-Nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Nitronicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of nicotinamide-dependent enzymes, affecting their catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Redox Reactions: Participates in redox reactions, influencing cellular oxidative stress and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Nitronicotinamide: Another nitro-substituted nicotinamide with similar chemical properties but different biological activities.
2-Methyl-5-nitronicotinamide: A methyl-substituted derivative with distinct reactivity and applications.
Uniqueness
6-Nitronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific nitro group allows for targeted interactions with enzymes and DNA, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
62020-03-5 |
|---|---|
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
6-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H,(H2,7,10) |
InChI Key |
UIXAOTFCIQGBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


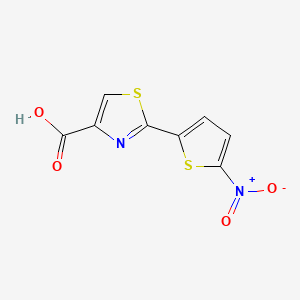
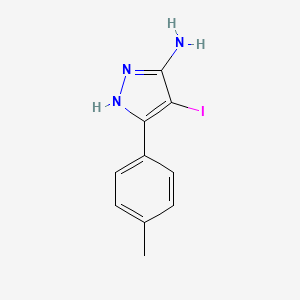
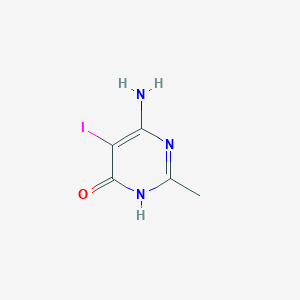

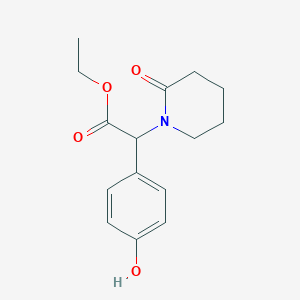

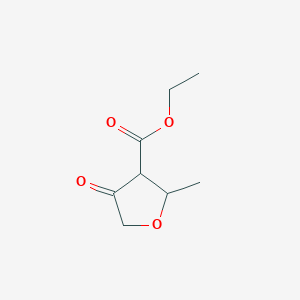
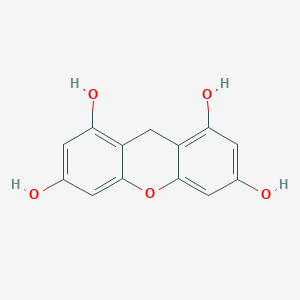
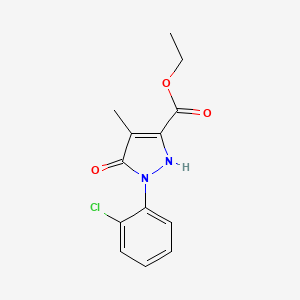

![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)
